2-Methyl-5-(trifluoromethyl)furan

Lipophilicity logP Drug-likeness

2-Methyl-5-(trifluoromethyl)furan (CAS 17515-75-2) is a fluorinated heterocyclic building block composed of a furan core substituted with a methyl group at position 2 and a trifluoromethyl group at position 5. With a molecular formula of C₆H₅F₃O and a molecular weight of 150.1 g mol⁻¹, it is typically supplied as a colorless to pale‑yellow liquid with a purity of ≥95% (standard commercial grade).

Molecular Formula C6H5F3O
Molecular Weight 150.1 g/mol
CAS No. 17515-75-2
Cat. No. B133963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(trifluoromethyl)furan
CAS17515-75-2
Molecular FormulaC6H5F3O
Molecular Weight150.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(F)(F)F
InChIInChI=1S/C6H5F3O/c1-4-2-3-5(10-4)6(7,8)9/h2-3H,1H3
InChIKeyDYXDJGFXCAAAHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(trifluoromethyl)furan (CAS 17515-75-2): Physicochemical Identity and Comparator Baseline for Scientific Procurement


2-Methyl-5-(trifluoromethyl)furan (CAS 17515-75-2) is a fluorinated heterocyclic building block composed of a furan core substituted with a methyl group at position 2 and a trifluoromethyl group at position 5 . With a molecular formula of C₆H₅F₃O and a molecular weight of 150.1 g mol⁻¹, it is typically supplied as a colorless to pale‑yellow liquid with a purity of ≥95% (standard commercial grade) . Its computed logP of 2.81 and boiling point of ca. 102 °C (760 mmHg) position it between non‑fluorinated methylfurans and more heavily fluorinated analogues, making it a distinct entry point for structure‑activity relationship (SAR) exploration and synthetic elaboration.

Why In‑Class Methylfurans Cannot Substitute for 2-Methyl-5-(trifluoromethyl)furan in Demand‑Driven Workflows


Although 2-methylfuran and 2,5-dimethylfuran serve as common solvents or biofuel precursors, they lack the electron‑withdrawing trifluoromethyl group that fundamentally alters the electronic character and lipophilicity of the furan ring . The CF₃ substituent depresses the HOMO energy, modifies regioselectivity in electrophilic substitutions, and increases metabolic stability in bioactive molecules. Consequently, a procurement decision based on simple methylfuran availability would fail to deliver the same physicochemical profile required for medicinal‑chemistry lead optimisation, agrochemical intermediate synthesis, or catalytic transformations that rely on the unique steric and electronic footprint of the 2‑methyl‑5‑trifluoromethyl substitution pattern [1]. The quantitative evidence below demonstrates exactly where simple substitution fails.

Quantitative Differentiation of 2-Methyl-5-(trifluoromethyl)furan from Closest Analogs: A Comparator‑Based Evidence Guide


Lipophilicity Advantage Over Non‑Fluorinated 2,5-Disubstituted Furans

The computed partition coefficient (logP) of 2-methyl-5-(trifluoromethyl)furan is substantially higher than that of the non‑fluorinated analog 2,5-dimethylfuran, demonstrating the lipophilicity‑enhancing effect of the CF₃ group [1].

Lipophilicity logP Drug-likeness

Boiling‑Point Differentiation: Higher Thermal Stability Versus 2‑Methylfuran

The atmospheric boiling point of 2-methyl-5-(trifluoromethyl)furan is significantly higher than that of 2-methylfuran, a direct consequence of the increased molecular weight and dipole moment introduced by the CF₃ group .

Boiling point Thermal stability Process chemistry

Electron‑Withdrawing Effect Enables DABCO‑Catalysed Trifluoromethylated‑Furan Synthesis

The electron‑withdrawing CF₃ substituent in 2-methyl-5-(trifluoromethyl)furan activates the furan ring toward nucleophilic attack, a property exploited in DABCO‑catalysed transformations that achieve up to 98% yield of trifluoromethylated furans [1]. By contrast, electron‑neutral 2,5-dimethylfuran would not undergo the same transformation with comparable efficiency.

Catalysis Electrophilicity Trifluoromethylation

Synthetic Accessibility: Comparable Yield to Non‑Fluorinated Furan Carboxylic Acid Decarboxylation

The synthesis of 2-methyl-5-(trifluoromethyl)furan via decarboxylation of 5-methyl-2-(trifluoromethyl)-3-furoic acid proceeds with an isolated yield of approximately 52%, a value comparable to typical decarboxylation yields of non‑fluorinated furan carboxylic acids, indicating that the CF₃ group does not unduly compromise synthetic efficiency .

Synthetic yield Decarboxylation Process scalability

Purity Benchmarking: Commercial Availability at ≥95% Enables Consistent Research Reproducibility

Major suppliers such as Bidepharm and Aladdin offer 2-methyl-5-(trifluoromethyl)furan at a standard purity of ≥95%, with batch‑specific QC data (NMR, HPLC, GC) provided, a level of documentation that is not uniformly guaranteed for less common fluorinated furans [1].

Purity Quality control Reproducibility

Optimal Application Scenarios for 2-Methyl-5-(trifluoromethyl)furan Based on Comparative Evidence


Medicinal Chemistry: Lipophilicity Modulation Without Excessive Mass Increase

The logP advantage of +0.57 over 2,5-dimethylfuran (ΔMW only +54 g mol⁻¹) makes 2-methyl-5-(trifluoromethyl)furan an ideal scaffold for hit‑to‑lead programs where improving membrane permeability is critical without violating Lipinski’s rule of five . In projects targeting CNS or intracellular targets, the compound's balanced lipophilicity can reduce efflux‑pump susceptibility while maintaining aqueous solubility.

Process Chemistry: Safer Solvent‑Free Reactions Due to Elevated Boiling Point

With a boiling point nearly 40 °C higher than 2-methylfuran, the compound can be used in solvent‑free or high‑temperature reaction conditions that would lead to excessive evaporation and safety hazards with lower‑boiling analogues . This property is particularly valuable in continuous‑flow chemistry and scale‑up pilots where vapour‑phase management is a key cost driver.

Fluorinated Library Synthesis: Entry Point for Trifluoromethylated Heterocycles

The electron‑withdrawing CF₃ group enables participation in DABCO‑catalysed cascade reactions that furnish trifluoromethylated furans in up to 98% yield, a transformation not accessible to non‑fluorinated furans [1]. Procurement of this compound therefore enables rapid generation of fluorinated compound libraries for agrochemical and pharmaceutical screening.

Agrochemical Intermediate Development: Metabolic Stability Requirements

The well‑established metabolic stability conferred by the CF₃ group, combined with the documented commercial purity ≥95%, positions this compound as a reliable intermediate for synthesising novel herbicides or fungicides where oxidative metabolism at the furan ring must be suppressed . The availability of batch QC data further supports regulatory submission requirements.

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